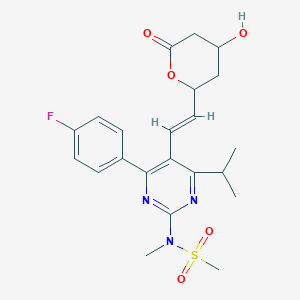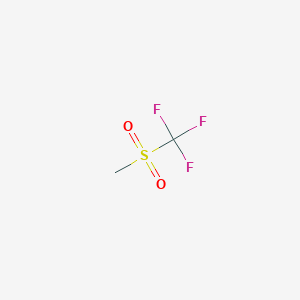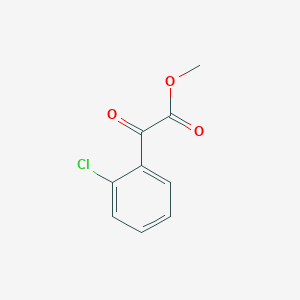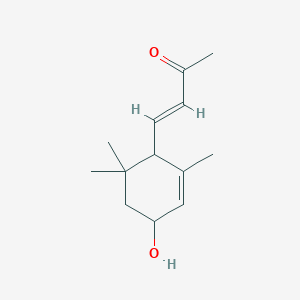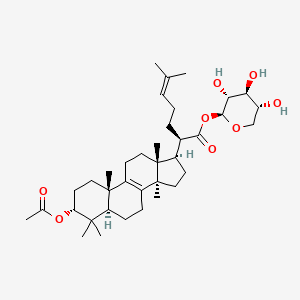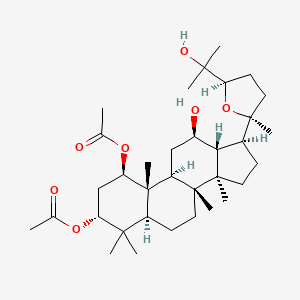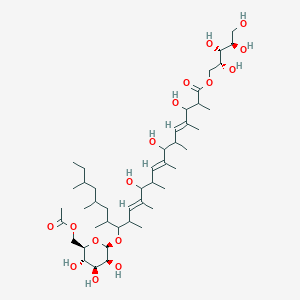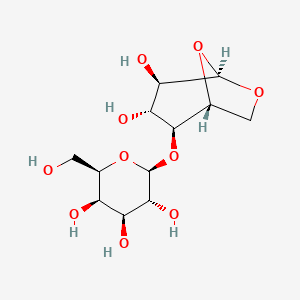
1,6-Anhydrolactose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Anhydrolactose is a compound primarily known for its use in the production of cheese powders. It is a key ingredient in various food applications, providing flavor, functionality, and convenience. This compound is produced by this compound A/S, a company that specializes in cheese powder solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1,6-Anhydrolactose involves the dehydration of cheese to produce cheese powder. This process includes several steps such as pasteurization, homogenization, and spray drying. The reaction conditions are carefully controlled to preserve the natural flavor and functional characteristics of the cheese .
Industrial Production Methods: In industrial settings, this compound is produced using advanced manufacturing techniques. The process begins with the selection of high-quality cheese, which is then subjected to pasteurization to eliminate any harmful microorganisms. The cheese is then homogenized to ensure uniformity and consistency. Finally, the homogenized cheese is spray-dried to produce a fine powder .
Chemical Reactions Analysis
Types of Reactions: 1,6-Anhydrolactose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the properties of the compound to suit different applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acids, bases, and oxidizing agents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives that enhance its functionality in food applications. These derivatives can improve the flavor, texture, and shelf life of the final product .
Scientific Research Applications
1,6-Anhydrolactose has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the properties of cheese powders. In biology, it is used to investigate the effects of cheese-derived compounds on cellular processes. In medicine, this compound is explored for its potential health benefits, such as its role in promoting gut health. In the industry, this compound is used to develop new food products with enhanced flavor and functionality .
Mechanism of Action
The mechanism of action of 1,6-Anhydrolactose involves its interaction with various molecular targets and pathways. In the digestive system, this compound is broken down into its constituent components, which then interact with gut microbiota to promote the growth of beneficial bacteria. This interaction leads to the production of short-chain fatty acids, which have various health benefits .
Comparison with Similar Compounds
1,6-Anhydrolactose can be compared with other similar compounds such as lactose and lactulose. While lactose is a naturally occurring disaccharide found in milk, lactulose is a synthetic disaccharide used as a prebiotic. This compound is unique in its application as a cheese powder, providing a combination of taste, functionality, and convenience that is unmatched by other compounds .
List of Similar Compounds:- Lactose
- Lactulose
- Galacto-oligosaccharides
This compound stands out due to its specific use in cheese powder production, making it a valuable ingredient in the food industry .
Properties
Molecular Formula |
C12H20O10 |
|---|---|
Molecular Weight |
324.28 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H20O10/c13-1-3-5(14)6(15)8(17)12(20-3)22-10-4-2-19-11(21-4)9(18)7(10)16/h3-18H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11-,12+/m1/s1 |
InChI Key |
LTYZUJSCZCPGHH-DCSYEGIMSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Synonyms |
1,6-anhydrolactose |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-6,7-dihydroindolo[2,3-a]quinolizine](/img/structure/B1250031.png)
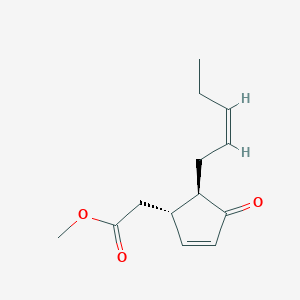
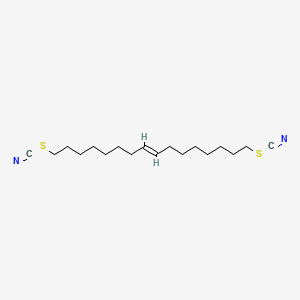
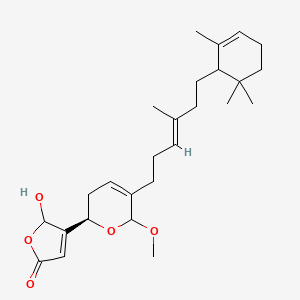
![Naphtho[2,3-b]indolizine-6,11-dione](/img/structure/B1250038.png)
